Calcium bis[3-nitro-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulphonate]
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Overview
Description
Calcium bis[3-nitro-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulphonate] is a complex organic compound with the molecular formula C32H26CaN8O14S2 and a molecular weight of 850.802 g/mol . It is also known by its synonym, Pigment Yellow 62 . This compound is primarily used as a pigment due to its vibrant yellow color and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calcium bis[3-nitro-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulphonate] involves multiple steps, starting with the preparation of the azo compound. The process typically includes the diazotization of an aromatic amine followed by coupling with a suitable coupling component.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Calcium bis[3-nitro-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulphonate] undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium dithionite.
Substitution: Electrophilic reagents like halogens or sulfonic acids under acidic conditions.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Calcium bis[3-nitro-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulphonate] has several applications in scientific research:
Chemistry: Used as a standard pigment in various analytical techniques.
Biology: Employed in staining and labeling due to its vibrant color.
Medicine: Investigated for potential use in drug delivery systems due to its stability and non-toxic nature.
Industry: Widely used in the production of paints, inks, and plastics.
Mechanism of Action
The compound exerts its effects primarily through its stable azo linkage and the presence of nitro groups, which can participate in various chemical reactions. The molecular targets include aromatic systems and reactive intermediates in organic synthesis. The pathways involved often include electrophilic aromatic substitution and redox reactions .
Comparison with Similar Compounds
Similar Compounds
Pigment Yellow 61: Similar structure but different substituents on the aromatic rings.
Pigment Yellow 62: Another synonym for the same compound.
Pigment Yellow 611: A closely related compound with slight variations in the molecular structure.
Uniqueness
Calcium bis[3-nitro-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulphonate] is unique due to its specific combination of functional groups, which confer high stability, vibrant color, and versatility in various applications .
Properties
IUPAC Name |
calcium;4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-3-nitrobenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H14N4O7S.Ca/c2*1-10(21)15(16(22)17-11-5-3-2-4-6-11)19-18-13-8-7-12(28(25,26)27)9-14(13)20(23)24;/h2*2-9,15H,1H3,(H,17,22)(H,25,26,27);/q;;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDVUHHOWAILLC-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])[N+](=O)[O-].CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])[N+](=O)[O-].[Ca+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26CaN8O14S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
850.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12286-65-6 |
Source
|
Record name | Benzenesulfonic acid, 3-nitro-4-(2-(2-oxo-1-((phenylamino)carbonyl)propyl)diazenyl)-, calcium salt (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012286656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 3-nitro-4-[2-[2-oxo-1-[(phenylamino)carbonyl]propyl]diazenyl]-, calcium salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Calcium bis[3-nitro-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulphonate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.312 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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